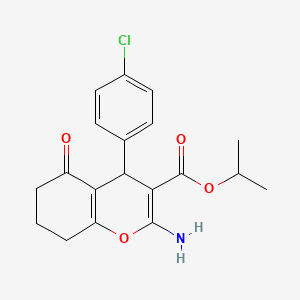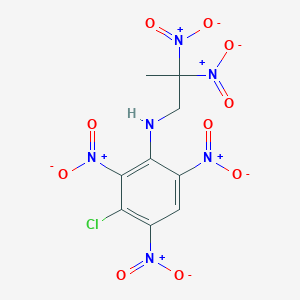![molecular formula C36H28N2O4 B11554214 bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate](/img/structure/B11554214.png)
bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes two imine groups and a benzene-1,2-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 4-aminobenzene-1,2-dicarboxylate under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
- 1,2-BIS({4-[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
- 1,2-BIS({4-[(E)-[(2-PROPYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
Uniqueness
The uniqueness of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE lies in its specific substitution pattern and the presence of imine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C36H28N2O4 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H28N2O4/c1-25-9-3-7-13-33(25)37-23-27-15-19-29(20-16-27)41-35(39)31-11-5-6-12-32(31)36(40)42-30-21-17-28(18-22-30)24-38-34-14-8-4-10-26(34)2/h3-24H,1-2H3 |
InChI Key |
MDTFNTRSNHDTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11554137.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11554147.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554167.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554184.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554188.png)
![2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11554191.png)
![N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B11554196.png)
![(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11554197.png)
![N-(2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-2-oxoethyl)-N-(5-chloro-2-methylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11554198.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11554206.png)
![4-nitro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide](/img/structure/B11554215.png)
